Cas no 432015-28-6 (1-(2-chlorophenyl)methyl-2-(4-methoxyphenoxy)methyl-1H-1,3-benzodiazole)
1-(2-chlorophenyl)methyl-2-(4-methoxyphenoxy)methyl-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-chlorophenyl)methyl-2-(4-methoxyphenoxy)methyl-1H-1,3-benzodiazole
- SR-01000506328
- AKOS001654726
- 432015-28-6
- HMS1801G05
- 1-[(2-chlorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole
- 1-(2-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole
- F1071-0041
- Z57171548
- 1-(2-chlorobenzyl)-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole
- SR-01000506328-1
- EU-0047526
- CHEMBL1570487
- Oprea1_488426
- NCGC00100264-01
- 1-[(2-chlorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]benzimidazole
- 1H-Benzimidazole, 1-[(2-chlorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]-
-
- Inchi: 1S/C22H19ClN2O2/c1-26-17-10-12-18(13-11-17)27-15-22-24-20-8-4-5-9-21(20)25(22)14-16-6-2-3-7-19(16)23/h2-13H,14-15H2,1H3
- InChI Key: VJEABSQWDOARMA-UHFFFAOYSA-N
- SMILES: C1(COC2=CC=C(OC)C=C2)N(CC2=CC=CC=C2Cl)C2=CC=CC=C2N=1
Computed Properties
- Exact Mass: 378.1135055g/mol
- Monoisotopic Mass: 378.1135055g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 458
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.1
- Topological Polar Surface Area: 36.3Ų
1-(2-chlorophenyl)methyl-2-(4-methoxyphenoxy)methyl-1H-1,3-benzodiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1071-0041-2μmol |
1-[(2-chlorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole |
432015-28-6 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F1071-0041-5μmol |
1-[(2-chlorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole |
432015-28-6 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F1071-0041-10μmol |
1-[(2-chlorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole |
432015-28-6 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F1071-0041-20μmol |
1-[(2-chlorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole |
432015-28-6 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F1071-0041-1mg |
1-[(2-chlorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole |
432015-28-6 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F1071-0041-2mg |
1-[(2-chlorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole |
432015-28-6 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F1071-0041-3mg |
1-[(2-chlorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole |
432015-28-6 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F1071-0041-4mg |
1-[(2-chlorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole |
432015-28-6 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F1071-0041-5mg |
1-[(2-chlorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole |
432015-28-6 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F1071-0041-10mg |
1-[(2-chlorophenyl)methyl]-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole |
432015-28-6 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
1-(2-chlorophenyl)methyl-2-(4-methoxyphenoxy)methyl-1H-1,3-benzodiazole Related Literature
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 1-(2-chlorophenyl)methyl-2-(4-methoxyphenoxy)methyl-1H-1,3-benzodiazole
1-(2-Chlorophenyl)methyl-2-(4-methoxyphenoxy)methyl-1H-1,3-benzodiazole: A Comprehensive Overview
The compound with CAS No. 432015-28-6, commonly referred to as 1-(2-chlorophenyl)methyl-2-(4-methoxyphenoxy)methyl-1H-1,3-benzodiazole, is a highly specialized organic molecule that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound is notable for its unique structure, which combines a benzodiazole core with substituted phenyl groups, making it a versatile building block for various applications.
Benzodiazoles are a class of heterocyclic compounds characterized by a benzene ring fused to a diazole ring. The presence of the benzodiazole framework in this compound contributes to its stability and reactivity, making it a valuable substrate for further functionalization. The chlorophenyl and methoxyphenoxy substituents attached to the benzodiazole core introduce additional electronic and steric effects, which can be exploited in designing molecules with specific properties.
Recent studies have highlighted the potential of this compound in drug discovery. Researchers have explored its ability to act as a modulator of protein-protein interactions, a critical area in therapeutic development. The chlorophenyl group has been shown to enhance the molecule's binding affinity to certain targets, while the methoxyphenoxy substituent improves solubility and bioavailability. These findings underscore the compound's potential as a lead molecule in the development of novel therapeutics.
In addition to its pharmacological applications, this compound has also found use in materials science. Its benzodiazole core exhibits strong fluorescence properties, making it a promising candidate for applications in optoelectronics and sensing technologies. Recent advancements in fluorescent sensors have leveraged the compound's ability to emit light under specific conditions, enabling the detection of analytes such as metal ions and small organic molecules.
The synthesis of 1-(2-chlorophenyl)methyl-2-(4-methoxyphenoxy)methyl-1H-1,3-benzodiazole involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the benzodiazole ring through condensation reactions and subsequent functionalization with the desired substituents. Researchers have optimized these steps to improve yield and purity, ensuring that the compound can be produced on a larger scale for industrial applications.
From an environmental perspective, this compound has been evaluated for its biodegradability and ecotoxicity. Studies indicate that it exhibits low toxicity towards aquatic organisms and undergoes rapid degradation under aerobic conditions. These properties make it suitable for use in environmentally friendly applications, such as green chemistry processes and sustainable materials development.
In conclusion, 1-(2-chlorophenyl)methyl-2-(4-methoxyphenoxy)methyl-1H-1,3-benzodiazole is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure, combined with recent advancements in its synthesis and application, positions it as an important molecule in contemporary research and development efforts.
432015-28-6 (1-(2-chlorophenyl)methyl-2-(4-methoxyphenoxy)methyl-1H-1,3-benzodiazole) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)